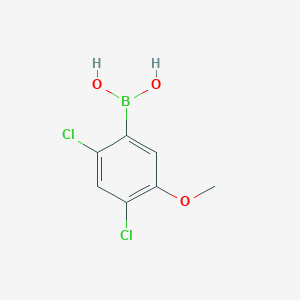

(2,4-Dichloro-5-methoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,4-dichloro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRFSHDFAVUELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674562 | |

| Record name | (2,4-Dichloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431942-67-5 | |

| Record name | (2,4-Dichloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,4-Dichloro-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-5-methoxyphenyl)boronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of this boronic acid—two chlorine atoms and a methoxy group—provides unique electronic and steric properties, making it an important building block for targeted drug design and development. For instance, the 2,4-dichloro-5-methoxyphenyl moiety is a key structural component in various kinase inhibitors.[3]

This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to (2,4-Dichloro-5-methoxyphenyl)boronic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for ensuring a successful synthesis.

Strategic Approach to Synthesis: The Grignard Route

The most prevalent and robust method for the synthesis of aryl boronic acids, including (2,4-Dichloro-5-methoxyphenyl)boronic acid, involves the use of a Grignard reagent.[4][5] This strategy is favored for its high efficiency and adaptability. The overall synthetic pathway can be broken down into two primary stages:

-

Formation of the Grignard Reagent: This step involves the reaction of an appropriate aryl halide with magnesium metal to form an organomagnesium compound (the Grignard reagent).

-

Borylation and Hydrolysis: The highly nucleophilic Grignard reagent then reacts with a boron electrophile, typically a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

This approach offers a significant advantage over older methods that required cryogenic temperatures (below -60°C) and strict stoichiometric control.[6] Modern adaptations allow for more practical reaction temperatures, ranging from -10°C to 0°C, and can produce yields significantly higher than those of previous techniques.[4]

Visualizing the Synthesis Workflow

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dichloro-5-methoxyphenylboronic Acid (CAS No. 431942-67-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,4-Dichloro-5-methoxyphenylboronic acid, a valuable reagent in modern organic synthesis. Moving beyond a simple datasheet, this document delves into the practical characterization, application, and handling of this compound, offering insights to facilitate its effective use in research and development, particularly in the synthesis of novel compounds with potential biological activity.

Core Characteristics and Physicochemical Properties

2,4-Dichloro-5-methoxyphenylboronic acid, with the CAS number 431942-67-5, is a substituted phenylboronic acid. Boronic acids are a class of organoboron compounds that are exceptionally useful in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The presence of two chlorine atoms and a methoxy group on the phenyl ring of this particular boronic acid imparts specific electronic and steric properties that can influence its reactivity and the characteristics of the resulting products.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-methoxyphenylboronic Acid

| Property | Value | Source |

| CAS Number | 431942-67-5 | N/A |

| Molecular Formula | C₇H₇BCl₂O₃ | N/A |

| Molecular Weight | 220.85 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |

Spectroscopic Characterization: A Practical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C6 position, being ortho to the boronic acid group and meta to a chlorine atom, would likely appear more downfield than the proton at the C3 position, which is ortho to a chlorine atom and meta to the methoxy group.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (OCH₃) is expected in the upfield region, likely around δ 3.8-4.0 ppm.

-

Boronic Acid Protons: The two protons of the B(OH)₂ group will appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but it is typically observed in a wide range (δ 4.0-6.0 ppm or even further downfield).

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the boron atom (C1) will likely be broad due to quadrupolar relaxation of the boron nucleus. The carbons attached to the chlorine atoms (C2 and C4) and the oxygen atom of the methoxy group (C5) will be significantly deshielded. The remaining aromatic carbons (C3 and C6) will have chemical shifts influenced by the combined electronic effects of the substituents.

-

Methoxy Carbon: A single signal for the methoxy carbon (OCH₃) is expected in the upfield region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the boronic acid group. This broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium absorption bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C-H Stretch (Aliphatic): Absorption bands corresponding to the C-H stretching of the methoxy group will be observed in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Several medium to sharp absorption bands are expected in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong absorption band is expected in the 1300-1400 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the aryl-ether C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

-

C-Cl Stretch: Absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.85 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments. The ratio of the peaks for the isotopes ³⁵Cl and ³⁷Cl will be approximately 9:6:1 for a species containing two chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and the boronic acid group. Fragmentation of the aromatic ring and the loss of the methoxy group may also be observed.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 2,4-Dichloro-5-methoxyphenylboronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.

The electronic and steric properties of 2,4-Dichloro-5-methoxyphenylboronic acid make it an interesting building block. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the boronic acid and the electronic properties of the resulting biaryl product. The methoxy group, being an electron-donating group, can also modulate the electronic character of the molecule. The substitution pattern provides a scaffold for further functionalization, making it a versatile tool for medicinal chemists.

Mechanistic Overview of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 2,4-Dichloro-5-methoxyphenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

2,4-Dichloro-5-methoxyphenylboronic acid (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water (4:1 v/v)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean and dry reaction vessel, add 2,4-Dichloro-5-methoxyphenylboronic acid, the aryl bromide, potassium carbonate, and a magnetic stir bar.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Under the inert atmosphere, add the toluene/water solvent mixture.

-

Catalyst Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Synthetic Utility and Potential for Drug Discovery

The 2,4-dichloro-5-methoxyphenyl moiety is a valuable scaffold in medicinal chemistry. The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. The methoxy group can participate in hydrogen bonding and modulate the electronic properties of the molecule.

While specific biological activity data for compounds directly synthesized from 2,4-Dichloro-5-methoxyphenylboronic acid is limited in the public domain, the general class of substituted biaryls is of significant interest in drug discovery. Many biologically active compounds, including anticancer agents, antivirals, and central nervous system drugs, contain a biaryl core. The ability to readily synthesize a diverse library of biaryl compounds using this building block makes it a powerful tool for lead generation and optimization in drug discovery programs. For instance, the synthesis of novel compounds containing the 2,4-dichloro-5-methoxyphenyl moiety could lead to the discovery of new kinase inhibitors, receptor antagonists, or other targeted therapies.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2,4-Dichloro-5-methoxyphenylboronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,4-Dichloro-5-methoxyphenylboronic acid is a versatile and valuable building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its characterization, application, and handling, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

-

Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 2004 , 43 (46), 6250-6284. [Link]

A Technical Guide to the Solubility of (2,4-Dichloro-5-methoxyphenyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in the Application of (2,4-Dichloro-5-methoxyphenyl)boronic Acid

The success of synthetic reactions and the ease of product purification are fundamentally dependent on the solubility of the reagents. For (2,4-Dichloro-5-methoxyphenyl)boronic acid, understanding its solubility profile is paramount for several reasons:

-

Reaction Optimization: In Suzuki-Miyaura coupling and other cross-coupling reactions, the solubility of the boronic acid in the reaction solvent directly impacts its availability to the catalytic cycle, influencing reaction rates and overall yield.

-

Purification and Isolation: Knowledge of solubility is crucial for selecting appropriate solvents for crystallization, precipitation, and chromatographic purification of both the starting material and the final products.

-

Formulation Development: In the context of drug discovery, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a critical parameter for developing suitable formulations for preclinical and clinical studies.

Boronic acids, as a class of compounds, present unique challenges in solubility determination due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium can be influenced by the solvent and the substituents on the aryl ring, making reproducible solubility measurements challenging.[2]

Predicted Solubility Profile of (2,4-Dichloro-5-methoxyphenyl)boronic Acid

While specific experimental data for (2,4-Dichloro-5-methoxyphenyl)boronic acid is scarce, we can infer its likely solubility behavior by examining its structural features and comparing it to the well-studied phenylboronic acid.

The structure of (2,4-Dichloro-5-methoxyphenyl)boronic acid possesses several key features that will influence its interaction with organic solvents:

-

Aromatic Ring: The phenyl group provides a nonpolar surface, suggesting solubility in aromatic and nonpolar solvents.

-

Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of hydrogen bonding, both as a donor (O-H) and an acceptor (O). This imparts a degree of polarity to the molecule.

-

Dichloro Substituents (-Cl): The two chlorine atoms are electronegative and increase the molecule's polarity and potential for dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Ethers (like THF and diethyl ether) and ketones (like acetone) are generally good solvents for boronic acids.[2][3][4][5][6]

-

Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane. While less polar than ethers and ketones, they can engage in dipole-dipole interactions.[2][4][5][6]

-

Low Solubility: Expected in nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane.[2][4][5][6] The polar functional groups will limit its solubility in these solvents.

The presence of the dichloro and methoxy substituents on (2,4-Dichloro-5-methoxyphenyl)boronic acid, compared to the parent phenylboronic acid, is expected to increase its polarity. This will likely enhance its solubility in more polar organic solvents and decrease it in nonpolar solvents relative to phenylboronic acid.

Table 1: Predicted Qualitative Solubility of (2,4-Dichloro-5-methoxyphenyl)boronic Acid in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility Level | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Polar aprotic solvents, capable of hydrogen bonding with the boronic acid moiety. |

| Ketones | Acetone, 2-Butanone | High | Polar aprotic solvents with hydrogen bond accepting capabilities. |

| Alcohols | Methanol, Ethanol | High to Moderate | Polar protic solvents that can form hydrogen bonds. However, esterification is a potential side reaction. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Medium polarity solvents that can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Xylene | Moderate to Low | Primarily nonpolar, but pi-pi stacking interactions with the phenyl ring can contribute to solubility. |

| Hydrocarbons | Hexanes, Heptane | Low | Nonpolar solvents with weak intermolecular forces. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Highly polar solvents capable of strong dipole-dipole interactions and hydrogen bond acceptance. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data for (2,4-Dichloro-5-methoxyphenyl)boronic acid, a systematic experimental approach is necessary. The following sections detail a robust protocol for solubility determination.

Materials and Equipment

-

(2,4-Dichloro-5-methoxyphenyl)boronic acid (high purity)

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the equilibrium solubility determination method, which is a reliable way to measure the thermodynamic solubility of a compound.

Caption: Experimental workflow for determining the equilibrium solubility of (2,4-Dichloro-5-methoxyphenyl)boronic acid.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of (2,4-Dichloro-5-methoxyphenyl)boronic acid (e.g., 20-30 mg).

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Visually inspect the vials to ensure that excess solid remains, confirming that the solution is saturated.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.

-

For viscous solvents, centrifugation (e.g., 10 minutes at 10,000 rpm) can be used to pellet the solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a calibration curve by dissolving known amounts of (2,4-Dichloro-5-methoxyphenyl)boronic acid in a suitable solvent (ideally the mobile phase) to create a series of standard solutions of known concentrations.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid to ensure protonation of the boronic acid) is a good starting point.[7][8]

-

Monitor the elution using a UV detector at a wavelength where the compound has significant absorbance.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of (2,4-Dichloro-5-methoxyphenyl)boronic acid and should be considered during experimental design and data interpretation:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain a constant temperature during equilibration.

-

Purity of the Boronic Acid: Impurities can affect the measured solubility. Use of a highly purified starting material is recommended.

-

Formation of Boroxines: As previously mentioned, boronic acids can form boroxines through dehydration.[1][2] This process is reversible and the equilibrium can be solvent-dependent. The measured solubility will be that of the equilibrium mixture of the boronic acid and its boroxine. It is important to be aware of this and to ensure consistent experimental conditions.

-

pH (in aqueous or protic solvents): The acidity of the boronic acid will influence its solubility in protic solvents. In acidic conditions, the boronic acid will be in its neutral form, while in basic conditions, it can form the more soluble boronate anion.

Conclusion

A thorough understanding of the solubility of (2,4-Dichloro-5-methoxyphenyl)boronic acid is essential for its effective application in research and development. While specific quantitative data is not widely published, a scientifically sound prediction of its solubility profile can be made based on its chemical structure and the known behavior of analogous arylboronic acids. This guide provides a robust and detailed experimental protocol that empowers researchers to generate high-quality, reproducible solubility data for this important synthetic building block. By carefully controlling experimental parameters and utilizing appropriate analytical techniques, scientists can obtain the critical information needed to optimize synthetic processes, streamline purification, and advance their research goals.

References

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Pl

- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University.

- 2,4-Dichloro-5-methoxyphenylboronic acid - Safety D

- Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide. Benchchem.

- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv

- Solubility of investigated compounds in water. Phenylboronic acid...

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Literature Review of Boric Acid Solubility D

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. waters.com [waters.com]

Spectroscopic Characterization of (2,4-Dichloro-5-methoxyphenyl)boronic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2,4-Dichloro-5-methoxyphenyl)boronic acid (CAS No. 431942-67-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and quality control of this important chemical entity.

Introduction: The Role of (2,4-Dichloro-5-methoxyphenyl)boronic acid in Modern Chemistry

(2,4-Dichloro-5-methoxyphenyl)boronic acid is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex biaryl structures makes it a valuable reagent in the synthesis of pharmaceuticals and other high-value organic materials. Accurate and thorough characterization of this boronic acid is paramount to ensure its purity, stability, and reactivity in these sensitive applications. This guide will explore the expected spectroscopic signatures of this molecule and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (2,4-Dichloro-5-methoxyphenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~5.5-6.5 | br s | 2H | B(OH)₂ |

| ~3.9 | s | 3H | OCH₃ |

Note: Predicted chemical shifts are based on the analysis of similar substituted phenylboronic acids. Actual values may vary depending on the solvent and experimental conditions.

The two aromatic protons are expected to appear as singlets due to the substitution pattern of the benzene ring. The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift can be highly variable, often exchanging with residual water in the solvent. The methoxy group protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-OCH₃ |

| ~135 | C-B |

| ~130-110 | Ar-C |

| ~56 | OCH₃ |

Note: The carbon atom attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation.

¹¹B NMR Spectroscopy

Boron-11 NMR is a crucial technique for characterizing boronic acids.[1] It provides direct information about the environment of the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state.[1]

Expected ¹¹B NMR Data:

| Chemical Shift (δ) ppm | Comments |

| ~28-32 | Indicative of a trigonal planar (sp²) boronic acid. |

A single, relatively broad resonance is expected in the ¹¹B NMR spectrum, characteristic of a boronic acid.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (2,4-Dichloro-5-methoxyphenyl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio.

-

¹¹B NMR: Acquire a one-dimensional boron spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~3600-3200 (broad) | O-H stretch (boronic acid) |

| ~3000-2850 | C-H stretch (aromatic and methyl) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1380-1320 | B-O stretch |

| ~1250 | C-O stretch (aryl ether) |

| ~800-700 | C-Cl stretch |

The most characteristic feature in the IR spectrum of a boronic acid is the broad O-H stretching band. The B-O stretching vibration is also a key diagnostic peak.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition: Collect a background spectrum followed by the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[2]

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 220.0 | [M-H]⁻ (deprotonated molecule, considering ¹¹B and ³⁵Cl isotopes) |

| 222.0 | Isotopic peak for [M-H]⁻ with one ³⁷Cl |

| 224.0 | Isotopic peak for [M-H]⁻ with two ³⁷Cl |

Note: Boronic acids can undergo dehydration and form cyclic anhydrides (boroxines) in the mass spectrometer, which may lead to the observation of higher mass ions.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule.

-

Data Analysis: Determine the molecular weight from the parent ion peak and analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the characterization of (2,4-Dichloro-5-methoxyphenyl)boronic acid.

Caption: Workflow for the spectroscopic characterization of (2,4-Dichloro-5-methoxyphenyl)boronic acid.

Conclusion

The comprehensive spectroscopic analysis of (2,4-Dichloro-5-methoxyphenyl)boronic acid using NMR, FT-IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide provides the foundational knowledge and expected data for researchers to confidently characterize this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. Available at: [Link]

Sources

(2,4-Dichloro-5-methoxyphenyl)boronic acid: A Strategic Building Block in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Foreword: The Architect's Choice in Molecular Design

In the intricate world of medicinal chemistry, the selection of starting materials is akin to an architect choosing the cornerstone of a monumental structure. The properties of each building block dictate the form, function, and ultimate success of the final edifice—the therapeutic agent. Boronic acids have emerged as exceptionally versatile and powerful tools in this architectural endeavor.[1][2] Their stability, ease of handling, and reactivity in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction have made them indispensable for the construction of complex molecular frameworks.[2][3]

This guide focuses on a particularly strategic, yet specialized, building block: (2,4-Dichloro-5-methoxyphenyl)boronic acid . The specific arrangement of its substituents—two chlorine atoms and a methoxy group—is not a random assortment. This distinct pattern offers a unique combination of electronic and steric properties that medicinal chemists can exploit to solve complex challenges in drug design, from enhancing target affinity to optimizing pharmacokinetic profiles. We will delve into the causality behind its application, moving beyond simple reaction schemes to understand why this particular reagent is an astute choice for synthesizing next-generation therapeutics, with a primary focus on its validated application in the development of potent Src kinase inhibitors.

The Molecular Profile: Unpacking the Substituent Effects

The utility of (2,4-Dichloro-5-methoxyphenyl)boronic acid stems from the synergistic effects of its substituents, which impart specific, desirable characteristics to a target molecule.

-

Dichlorination (Positions 2 and 4): The presence of two chlorine atoms significantly influences the molecule's properties. Chlorine is an electronegative, weakly deactivating group that can engage in halogen bonding and alter the pKa of nearby functionalities. In a drug-target context, this can lead to enhanced binding affinity and selectivity.[4] Furthermore, the strategic placement of chlorine atoms can block sites of metabolic attack, thereby improving the metabolic stability and half-life of a drug candidate.[4]

-

Methoxylation (Position 5): The methoxy group is a common feature in approved drugs and natural products.[5] It is a strong electron-donating group via resonance, which can modulate the electronic character of the aromatic ring. Its presence can also improve physicochemical properties, such as solubility and cell permeability.[6] As a hydrogen bond acceptor, the methoxy group can form crucial interactions within a protein's binding pocket, anchoring the ligand and contributing to its potency.[5][6]

The combination of these features makes the (2,4-dichloro-5-methoxyphenyl) moiety a privileged scaffold for interacting with specific biological targets, a fact powerfully demonstrated in the field of oncology.

Core Application: The Synthesis of Potent Src Kinase Inhibitors

A landmark application of the (2,4-dichloro-5-methoxyphenyl) motif is in the development of inhibitors for Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Aberrant Src activity is a hallmark of many cancers, making it a high-value therapeutic target.

Research has identified a class of 7-aminothieno[3,2-b]pyridine-6-carbonitriles as potent Src kinase inhibitors, where the key to their activity is the presence of a (2,4-dichloro-5-methoxyphenyl)amino group at the C-7 position.[7]

Synthetic Strategy: A Multi-Step Approach

While the final molecule features an amino linkage, (2,4-Dichloro-5-methoxyphenyl)boronic acid serves as a critical precursor for creating the necessary aniline intermediate, or alternatively, other parts of the final molecule via Suzuki-Miyaura coupling. The general workflow involves the synthesis of the core heterocyclic scaffold followed by the introduction of the key substituted aniline.

Figure 1: General workflow for the synthesis of Src Kinase Inhibitors.

Protocol Spotlight: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for assembling complex biaryl systems, a common feature in kinase inhibitors.[8][9] Below is a representative, field-proven protocol for coupling an aryl boronic acid, such as (2,4-Dichloro-5-methoxyphenyl)boronic acid, with a heterocyclic halide.

Objective: To couple (2,4-Dichloro-5-methoxyphenyl)boronic acid with a model heteroaryl bromide (e.g., 2-bromo-5-methylpyridin-4-amine) to form a C-C bond, illustrating the core reaction.[8]

Materials:

| Reagent/Material | Amount (Molar Eq.) | Purpose |

| Heteroaryl Bromide | 1.0 equiv | Electrophile |

| (2,4-Dichloro-5-methoxyphenyl)boronic acid | 1.2 equiv | Nucleophile |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.05 equiv (5 mol%) | Catalyst |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 equiv | Activates the boronic acid[3] |

| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | ~0.1 M concentration | Reaction Medium |

| Inert Gas (Nitrogen or Argon) | N/A | Prevents catalyst degradation |

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heteroaryl bromide (1.0 equiv), (2,4-Dichloro-5-methoxyphenyl)boronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This step is critical as palladium catalysts are sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water). Follow this with the addition of the palladium catalyst (0.05 equiv).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous phase extracts the inorganic salts, while the desired organic product remains in the ethyl acetate layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.

Causality: Why This Moiety Excels in Src Inhibition

The exceptional potency of inhibitors bearing the (2,4-dichloro-5-methoxyphenyl)amino group is not coincidental.[7] X-ray crystallography and molecular modeling studies of similar kinase inhibitors reveal that this specific substitution pattern allows the molecule to fit snugly into the ATP-binding pocket of the Src kinase domain.

-

The dichloro substituents can form specific halogen bonds or hydrophobic interactions with amino acid residues in the pocket, enhancing binding affinity.

-

The methoxy group often acts as a key hydrogen bond acceptor, interacting with the "hinge region" of the kinase—a critical interaction for potent inhibition.[9] This mimics the hydrogen bonding pattern of the native ATP ligand.

The data below, based on findings for this class of compounds, illustrates the importance of specific substitutions for Src kinase activity.[7]

| Compound ID | C-2 Heteroaryl Group | Src Enzyme IC₅₀ (nM) | Cellular Activity (IC₅₀, nM) |

| 1a | 3,5-Furan | < 10 | < 50 |

| 1b | 2,5-Pyridine | < 10 | < 50 |

| 1c | Thiophene | 50 - 100 | > 200 |

| 1d | Phenyl | > 200 | > 1000 |

Table is representative of data for this inhibitor class.

As the table shows, while the (2,4-dichloro-5-methoxyphenyl)amino group provides the core anchoring, modifications at other positions (like C-2) are crucial for optimizing the overall inhibitory profile.

Future Horizons: Applications in GPCR Antagonism and Beyond

The utility of (2,4-Dichloro-5-methoxyphenyl)boronic acid is not limited to kinase inhibitors. The structural motifs it helps generate are highly relevant for other major drug target classes, most notably G-Protein Coupled Receptors (GPCRs).

GPCRs are the largest family of membrane receptors and are the targets of a substantial portion of all modern drugs.[10] Many small-molecule GPCR antagonists are highly substituted aromatic compounds that bind to allosteric sites—pockets on the receptor distinct from the endogenous ligand binding site.[11][12][13]

Figure 2: Allosteric antagonism of a G-Protein Coupled Receptor (GPCR).

The synthesis of novel, highly "decorated" aromatic scaffolds via Suzuki-Miyaura coupling with reagents like (2,4-Dichloro-5-methoxyphenyl)boronic acid provides a direct route to novel chemical matter for GPCR screening campaigns. The specific substitution pattern can confer the necessary lipophilicity and 3D-shape to effectively occupy deep allosteric pockets.[14]

Conclusion: A Tool for Precision Engineering

(2,4-Dichloro-5-methoxyphenyl)boronic acid is more than just another reagent on the shelf. It is a precision tool that allows medicinal chemists to install a pharmacologically validated moiety with favorable electronic, steric, and metabolic properties. Its proven application in the synthesis of potent Src kinase inhibitors underscores its value in oncology drug discovery.[7] Furthermore, its potential for generating novel scaffolds for other challenging targets like GPCRs makes it a valuable asset for future research. As drug discovery continues to demand molecules of increasing complexity and specificity, such strategic building blocks will remain at the very core of innovation.

References

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

- Gomory, A., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate.

- Bravo, J. L., et al. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.

- Silva, M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.

- He, W., et al. (n.d.). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. PubMed Central.

- Gomory, A., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Beilstein Journals. (n.d.). Design and synthesis of bioactive molecules.

- Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.

- PubMed. (n.d.). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles.

- BenchChem. (n.d.). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Small molecule GPCR antagonists targeting a highly conserved intracellular allosteric binding site (IABS).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Kamal, A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.

- Kurose, H. (2022). (Open Access) Pharmacology of Antagonism of GPCR.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.

- Martins, D. O., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Kurose, H., & Kim, S. G. (2022). Pharmacology of Antagonism of GPCR. PubMed.

- PubMed Central. (2022). GPCR Inhibition in Treating Lymphoma.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.

- PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. GPCR Inhibition in Treating Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to (2,4-Dichloro-5-methoxyphenyl)boronic Acid in Advanced Drug Discovery

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, arylboronic acids are indispensable building blocks, largely due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions provide a robust and versatile method for the construction of carbon-carbon bonds, forming the backbone of many complex drug molecules. Among the vast arsenal of available boronic acids, (2,4-Dichloro-5-methoxyphenyl)boronic acid has emerged as a particularly valuable reagent for the synthesis of targeted therapeutics. Its unique substitution pattern—featuring two chlorine atoms and a methoxy group—offers a combination of steric and electronic properties that can be strategically exploited to achieve potent and selective inhibition of key biological targets.

This guide provides an in-depth technical overview of (2,4-Dichloro-5-methoxyphenyl)boronic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and critical applications, with a particular focus on its role in the development of kinase inhibitors. The methodologies and insights presented herein are designed to be both instructional and field-proven, reflecting the practical challenges and solutions encountered in a drug discovery setting.

Physicochemical Properties and Safety Considerations

A foundational understanding of a reagent's properties is paramount before its inclusion in a synthetic workflow.

| Property | Value | Reference |

| CAS Number | 913836-23-4 | [1] |

| Molecular Formula | C₇H₇BCl₂O₃ | [1] |

| Molecular Weight | 220.85 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents (e.g., DMSO, methanol, THF); limited solubility in water | General knowledge |

Synthesis of (2,4-Dichloro-5-methoxyphenyl)boronic Acid: A Validated Protocol

The synthesis of (2,4-Dichloro-5-methoxyphenyl)boronic acid can be reliably achieved from commercially available precursors. The following protocol is adapted from established methodologies found in the patent literature, specifically in the context of preparing intermediates for kinase inhibitors.[2]

Conceptual Workflow

The synthesis typically proceeds via a lithiation-borylation sequence starting from a suitably substituted haloarene. A common and efficient precursor is 1-bromo-2,4-dichloro-5-methoxybenzene.

Caption: Lithiation-borylation synthesis of the target boronic acid.

Step-by-Step Experimental Protocol

Materials:

-

1-Bromo-2,4-dichloro-5-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2,4-dichloro-5-methoxybenzene (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography to afford (2,4-Dichloro-5-methoxyphenyl)boronic acid as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The two aromatic protons will appear as singlets in the aromatic region (typically δ 6.5-8.0 ppm).[3][4][5] The methoxy group protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[6] The labile boronic acid protons (-B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm region.[6][7][8] The carbon attached to the electron-donating methoxy group will be shifted upfield, while the carbons attached to the electron-withdrawing chlorine atoms will be shifted downfield. The methoxy carbon itself will appear around δ 55-60 ppm.[9][10][11] The carbon atom directly bonded to the boron atom may show a broad signal.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| C-B | ~120-135 (often broad) |

| C-Cl | ~125-140 |

| C-H (aromatic) | ~110-130 |

| C-OCH₃ | ~155-165 |

| -OCH₃ | ~55-60 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (220.85 for C₇H₇BCl₂O₃). The isotopic pattern will be characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns for phenylboronic acids involve the loss of water and the formation of boroxine trimers.[12][13][14] Under negative ion electron transfer conditions, the most relevant fragments are often BO⁻ and BO₂⁻.[12]

Application in Suzuki-Miyaura Cross-Coupling Reactions

(2,4-Dichloro-5-methoxyphenyl)boronic acid is a potent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl and heteroaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide range of functional groups.[15]

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general, robust protocol for the coupling of (2,4-Dichloro-5-methoxyphenyl)boronic acid with a heteroaryl halide, a common transformation in the synthesis of kinase inhibitors.

Materials:

-

(2,4-Dichloro-5-methoxyphenyl)boronic acid (1.2-1.5 equivalents)

-

Heteroaryl halide (e.g., a chloropyridine or chloropyrimidine) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add the heteroaryl halide, (2,4-Dichloro-5-methoxyphenyl)boronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired coupled product.

Case Study: Application in the Synthesis of IRAK4 Inhibitors

A significant application of (2,4-Dichloro-5-methoxyphenyl)boronic acid is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][16][17][18][19][20][21][22]

In a patented synthetic route, (2,4-Dichloro-5-methoxyphenyl)boronic acid is coupled with a pyrazolopyrimidine core via a Suzuki-Miyaura reaction to construct the key biaryl linkage of the inhibitor.[2]

Caption: Synthesis of an IRAK4 inhibitor via Suzuki-Miyaura coupling.

The 2,4-dichloro-5-methoxyphenyl moiety in these inhibitors often occupies a key pocket in the kinase active site, where the specific substitution pattern contributes to both potency and selectivity. The chlorine atoms can form halogen bonds or engage in other non-covalent interactions, while the methoxy group can act as a hydrogen bond acceptor or influence the overall electronics and solubility of the molecule.

Conclusion

(2,4-Dichloro-5-methoxyphenyl)boronic acid is a highly valuable and versatile building block for modern drug discovery. Its synthesis is straightforward, and its reactivity in Suzuki-Miyaura cross-coupling reactions is reliable and efficient. The strategic incorporation of its unique dichlorinated and methoxylated phenyl ring has proven to be a successful strategy in the design of potent and selective kinase inhibitors, most notably for IRAK4. As the demand for novel, targeted therapeutics continues to grow, the importance of well-characterized and strategically designed reagents like (2,4-Dichloro-5-methoxyphenyl)boronic acid will undoubtedly increase, making it a staple in the toolbox of medicinal chemists.

References

- Seganish, W. M. et al. (2015). Inhibitors of IRAK4 activity. U.S.

-

Wikipedia. (n.d.). IRAK4. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-methoxyaniline. Retrieved from [Link]

-

Nature. (n.d.). IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. Retrieved from [Link]

-

Frontiers in Immunology. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Retrieved from [Link]

-

MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Retrieved from [Link]

- Wang, Z. et al. (2015). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 15(18), 1794-1808.

- Buckley, G. M. et al. (2016). Advances in the Discovery of Small-Molecule IRAK4 Inhibitors. Expert Opinion on Drug Discovery, 11(4), 357-371.

- Noël, T. et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5180-5183.

-

Chemspace. (n.d.). (2,4-dichloro-5-methoxyphenyl)boronic acid. Retrieved from [Link]

-

PubMed. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Retrieved from [Link]

-

PubMed Central. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Retrieved from [Link]

-

nptel.ac.in. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

- ACS Publications. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(42), 13692-13693.

-

ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Inhibitors of irak4 activity - Patent US-2015299224-A1. Retrieved from [Link]

-

Chemistry Connected. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

PubMed Central. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). Inhibitors of IRAK4 activity.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Irak4 inhibiting agents.

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

- Google Patents. (n.d.). Compounds and methods for the targeted degradation of irak-4.

- Google Patents. (n.d.). Irak inhibitors and uses thereof.

Sources

- 1. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. acdlabs.com [acdlabs.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. IRAK4 - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 20. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Catalyst Selection for Suzuki-Miyaura Coupling of (2,4-Dichloro-5-methoxyphenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high functional group tolerance and relatively mild conditions.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

However, the broad success of the Suzuki-Miyaura reaction does not imply that all substrates are equally reactive. The electronic and steric properties of the coupling partners can present significant challenges. This guide focuses on a particularly demanding substrate: (2,4-Dichloro-5-methoxyphenyl)boronic acid . This molecule's reactivity is governed by two key features:

-

Electron Deficiency: The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the arylboronic acid, potentially slowing the crucial transmetalation step.

-

Steric Hindrance: The chlorine atom at the C2 ortho position presents a significant steric barrier around the carbon-boron bond, which can impede the approach of the bulky palladium catalyst.

Furthermore, electron-deficient boronic acids are notoriously susceptible to protodeboronation, a parasitic side reaction that cleaves the C-B bond and terminates the catalytic cycle prematurely.[4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing a framework for rational catalyst system selection and protocol optimization when working with (2,4-Dichloro-5-methoxyphenyl)boronic acid and similarly challenging substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A successful coupling reaction hinges on the smooth operation of a three-step catalytic cycle.[6] Understanding how the properties of (2,4-Dichloro-5-methoxyphenyl)boronic acid impact this cycle is fundamental to troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[6][7] For less reactive halides like aryl chlorides, this step is often rate-limiting and requires a highly active catalyst.

-

Transmetalation: This is the key step involving the boronic acid. The organic moiety from the boron atom is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[2][8] The electron-deficient nature of our target boronic acid can make this step sluggish, while steric hindrance can further slow the transfer to the palladium complex.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1] Bulky, electron-rich ligands on the palladium catalyst are known to accelerate this final step.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the base activation step.

Strategic Component Selection

Success with a challenging substrate like (2,4-Dichloro-5-methoxyphenyl)boronic acid is not accidental; it results from the rational selection of each reaction component to overcome the specific hurdles of steric hindrance and electron deficiency.

The Palladium Catalyst & Ligand: The Engine of the Reaction

For sterically hindered and electronically deactivated substrates, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The catalyst system must be highly active to drive the reaction forward efficiently, especially if coupling with a less reactive aryl chloride.

Key Principle: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).

-

Electron-richness increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.

-

Steric bulk on the ligand can also accelerate reductive elimination and helps to stabilize the monoligated Pd(0) species, which is often the most catalytically active form.[9]

Table 1: Recommended Ligand Systems for Challenging Suzuki-Miyaura Couplings

| Ligand Class | Example Ligands | Key Advantages | Recommended Precursor/Precatalyst |

|---|---|---|---|

| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Highly active, commercially available, and well-documented for difficult couplings. Excellent for sterically demanding and electron-poor substrates.[4][10] | Pd₂(dba)₃, Pd(OAc)₂, or XPhos/SPhos Palladacycle Precatalysts (e.g., G3/G4) |

| Dialkylphosphinobiphenyls | t-BuXPhos, DavePhos | Offer a different steric and electronic profile that can be effective when other biarylphosphines fail. | Pd₂(dba)₃, Pd(OAc)₂ |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and highly active palladium complexes. Particularly effective for aryl chloride couplings.[4][8] | [Pd(IPr)(cinnamyl)Cl], in situ generation from imidazolium salt |

| Specialized Ligands | AntPhos | Specifically designed for extremely sterically demanding couplings, its rigid backbone can inhibit side reactions like β-hydride elimination.[9] | Pd(OAc)₂ |

Recommendation: Begin screening with a well-established biarylphosphine ligand such as XPhos or SPhos . Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3 ) is highly recommended. These precatalysts are air-stable and rapidly generate the active Pd(0) species under reaction conditions, which can be crucial to outcompete the protodeboronation of the unstable boronic acid.[4][11]

The Base: The Activator

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[12][13] For an electron-deficient boronic acid, a sufficiently strong base is required to form the reactive boronate complex in a high enough concentration to drive the reaction.

Table 2: Comparison of Common Bases for Suzuki-Miyaura Couplings

| Base | Strength | Common Usage & Notes |

|---|---|---|

| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate-Strong | K₂CO₃ is a cost-effective, common choice. Cs₂CO₃ is more soluble and often more effective but more expensive. A good starting point for many couplings.[2] |

| Phosphates (K₃PO₄) | Strong | An excellent choice for challenging couplings, including those with sterically hindered substrates or aryl chlorides. Its strength can accelerate transmetalation.[4] |

| Hydroxides (NaOH, KOH) | Strong | Very effective but can promote side reactions, including catalyst decomposition or hydrolysis of sensitive functional groups. |

| Fluorides (KF, CsF) | Moderate | Can be effective, particularly under anhydrous conditions. The fluoride anion is thought to interact with the boron atom to facilitate transmetalation. |

Recommendation: For (2,4-Dichloro-5-methoxyphenyl)boronic acid, a strong inorganic base is recommended. Potassium phosphate (K₃PO₄) is an excellent first choice due to its proven efficacy in difficult couplings.

The Solvent System: The Reaction Medium

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base or facilitate its interaction with the organic phase.[14]

-

Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most common solvents for Suzuki couplings. They are often used with water (e.g., Dioxane/H₂O 4:1) to dissolve the inorganic base. This biphasic system facilitates the interaction between the organic-soluble catalyst/substrate and the water-soluble base/boronate.[14]

-

Aprotic Non-polar Solvents (Toluene, Xylenes): These are often preferred for sterically hindered couplings and can allow for higher reaction temperatures, which may be necessary to overcome high activation barriers.[4]

Recommendation: A mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust starting point. If protodeboronation is a major issue, switching to an anhydrous solvent like toluene or THF may be beneficial.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of (2,4-Dichloro-5-methoxyphenyl)boronic acid. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Screening Conditions

This protocol uses a robust, well-established catalyst system and is a good starting point for coupling with an aryl bromide or iodide.

Table 3: Summary of Protocol 1 Parameters

| Parameter | Recommendation |

|---|---|

| Aryl Halide | 1.0 equiv |

| (2,4-Dichloro-5-methoxyphenyl)boronic acid | 1.3 equiv |

| Palladium Precatalyst | XPhos Pd G3 (2 mol%) |

| Base | K₃PO₄ (2.5 equiv) |

| Solvent | 1,4-Dioxane / H₂O (5:1) |

| Temperature | 100 °C |